(5-Chloro-1-pentynyl)trimethylsilane
Description
Significance of Organosilicon Compounds in Synthetic Chemistry
Organosilicon compounds, which contain carbon-silicon bonds, are a versatile class of chemicals with significant roles in organic synthesis. wikipedia.org While they are widely known for their use in industrial products like sealants, adhesives, and coatings, their application in fine chemical synthesis is equally important. encyclopedia.pub In the laboratory, organosilicon compounds are frequently used as synthetic intermediates. lkouniv.ac.in
One of the most common applications is the use of silyl (B83357) ethers as protecting groups for alcohols. encyclopedia.pub The trimethylsilyl (B98337) (TMS) group, for instance, can be readily attached to an alcohol and is stable under many reaction conditions, yet can be easily removed when desired. encyclopedia.pub This stability and ease of cleavage make organosilicon compounds invaluable tools for chemists synthesizing complex molecules. lkouniv.ac.in Furthermore, the unique properties of the silicon-carbon bond allow for a variety of chemical transformations that are not possible with traditional organic compounds. lkouniv.ac.in
Role of Alkynyl Halides as Versatile Synthons
Alkynyl halides, also known as haloalkynes, are highly versatile building blocks, or synthons, in synthetic organic chemistry. acs.org Their utility stems from their dual reactivity; they can function as either a source of acetylide anions through metal-halogen exchange or as an equivalent of an electrophilic acetylene (B1199291) unit. acs.org This allows them to participate in a wide range of reactions to form new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com
The reactivity of alkynyl halides makes them key intermediates in the synthesis of more complex molecules. numberanalytics.com For example, they can be used to create disubstituted acetylenes, which are important structural motifs in many natural products and functional materials. Their ability to serve as a source for both nucleophilic acetylides and electrophilic partners in the same transformation highlights their unique and powerful role in constructing intricate molecular architectures. acs.org
Overview of Acetylene-Functionalized Building Blocks
Acetylene (C₂H₂) and its derivatives are fundamental building blocks in organic synthesis due to the high reactivity of the carbon-carbon triple bond. nih.gov Acetylene itself can be sourced from non-petroleum reserves like coal and natural gas, making it an important feedstock for the chemical industry. nih.gov Synthetic transformations involving acetylene include vinylation, cross-coupling reactions, and the preparation of substituted alkynes and various heterocyclic compounds. nih.gov
Acetylene-functionalized molecules are crucial in the development of new drugs, materials, and polymers. nih.govacs.org For instance, the vinylation of aromatic compounds with acetylene is a key step in the production of polymers like polystyrene. nih.gov The ability to functionalize the acetylene unit allows for the construction of complex and diverse molecular structures, underscoring its status as a cornerstone of modern synthetic chemistry. nih.gov
Established Synthetic Routes
Established methods for the synthesis of (5-Chloro-1-pentynyl)trimethylsilane primarily rely on the functionalization of a suitable five-carbon precursor, highlighting the importance of precursor-based preparations and Grignard reagent approaches.
Precursor-Based Preparations
The most direct and widely utilized method for synthesizing this compound involves the deprotonation of a terminal alkyne precursor followed by quenching with a silylating agent. The key starting material for this approach is 5-chloro-1-pentyne (B126576). tcichemicals.comthermofisher.com This precursor contains the necessary chloropentyl backbone and a terminal alkyne ready for functionalization.
The general strategy involves treating 5-chloro-1-pentyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding alkynilide. This intermediate is then reacted with chlorotrimethylsilane (B32843) to yield the desired product. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107), at low temperatures to prevent side reactions.
Table 1: Key Reagents in Precursor-Based Synthesis
| Reagent | Role |
| 5-Chloro-1-pentyne | Precursor |
| n-Butyllithium or Ethylmagnesium bromide | Deprotonating Agent |
| Chlorotrimethylsilane | Silylating Agent |
| Diethyl ether or Tetrahydrofuran | Solvent |
Grignard Reagent Approaches
The use of Grignard reagents is a classic and effective method for the formation of silicon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent can be prepared from 5-chloro-1-pentyne itself, although care must be taken due to the presence of the acidic alkyne proton. A more common approach is to first form the Grignard reagent of a different alkyl or vinyl halide and then use it to deprotonate the 5-chloro-1-pentyne.
Alternatively, a Grignard reagent such as ethylmagnesium bromide can be used as the base to deprotonate 5-chloro-1-pentyne, forming the magnesium acetylide. This is then followed by the addition of chlorotrimethylsilane. This "in-situ" formation of the reactive species is a common strategy in organometallic chemistry. The choice between normal addition (silane added to Grignard) and reverse addition (Grignard added to silane) can influence the selectivity of the reaction, especially when partial substitution is desired.
A related approach involves the preparation of (trimethylsilyl)methylmagnesium chloride from (chloromethyl)trimethylsilane, which can then be used in coupling reactions, showcasing the versatility of Grignard reagents in organosilane chemistry. scbt.com
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis offers powerful tools for the construction of C-C and C-Si bonds. While specific palladium-catalyzed syntheses of this compound are not extensively documented, related strategies for the synthesis of silyl-substituted chloroalkynes are well-established. For instance, palladium-catalyzed additions of silyl-substituted chloroalkynes to terminal alkynes have been described. These reactions, often using a catalyst system like [Pd₂(dba)₃] and PPh₃, proceed via a cis-chloroalkynylation, yielding highly functionalized products that can be further manipulated.
Furthermore, Sonogashira coupling reactions, which typically involve the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, can be adapted for the synthesis of complex alkynylsilanes. The reactivity of 1-chloroalkynes in such cross-coupling reactions has been shown to be efficient, suggesting that palladium-catalyzed methods are a viable, albeit more complex, route to compounds like this compound.
Advanced and Novel Synthetic Approaches
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of silyl-substituted chloroalkynes, including metal-catalyzed C-H functionalization and other innovative strategies.
Metal-Catalyzed Alkyne Functionalization
A range of metals beyond palladium have been shown to catalyze the functionalization of alkynes, providing alternative routes to alkynylsilanes. Visible-light-mediated synthesis using a copper(I) chloride precatalyst has emerged as a method for producing alkynylsilanes in very good yields from alkynes and silanes. tcichemicals.com This approach offers mild reaction conditions and has been demonstrated in large-scale flow reactions. tcichemicals.com
Zinc halides have also been employed to mediate the direct silylation of terminal alkynes with aminosilanes, a method that tolerates base- and nucleophile-sensitive functional groups. tcichemicals.com Additionally, simple and scalable protocols using catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been developed for the cross-dehydrogenative C-H bond functionalization to form C(sp)-Si bonds. tcichemicals.com
Strategies for Silyl-Substituted Chloroalkynes
The synthesis of silyl-substituted chloroalkynes benefits from strategies that can selectively introduce the chloro and silyl groups. A notable method involves the silver-catalyzed synthesis of 1-chloroalkynes directly from terminal alkynes using N-chlorosuccinimide as the chlorinating agent. This approach is efficient, has a broad substrate scope, and allows for catalyst recycling.
Another innovative, transition-metal-free approach utilizes visible light and a diaryl ketone as a photo-organocatalyst. This method achieves a chemo- and regioselective hydroalkylation of chloroalkynes, leading to valuable vinyl chlorides. When bromoalkynes are used in the presence of a base, a switch in chemoselectivity to an alkynylation of sp³-C-H bonds is observed, demonstrating the tunability of these novel synthetic strategies.
Table 2: Comparison of Synthetic Approaches
| Method | Key Features | Catalyst/Reagent Examples |
| Precursor-Based | Direct, relies on 5-chloro-1-pentyne | n-BuLi, EtMgBr, TMSCl |
| Grignard Reagent | Classic C-Si bond formation | Ethylmagnesium bromide |
| Palladium-Catalyzed | Versatile for complex structures | [Pd₂(dba)₃]/PPh₃ |
| Advanced Metal-Catalyzed | Mild conditions, high efficiency | CuCl, Zn-halides, NaOH/KOH |
| Novel Strategies | Transition-metal-free, light-mediated | Ag-catalysts, photo-organocatalysts |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloropent-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHIBLXQNNITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374083 | |
| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77113-48-5 | |
| Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-5-(trimethylsilyl)-4-pentyne | |
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Synthetic Methodologies for 5 Chloro 1 Pentynyl Trimethylsilane
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, base, and reaction temperature. The interplay of these factors significantly influences the reaction's yield and selectivity, primarily by promoting the desired cross-coupling pathway while minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
While specific optimization studies exclusively for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of Sonogashira reaction optimization can be applied. Research into similar cross-coupling reactions provides a framework for understanding how to enhance the yield and selectivity for this specific synthesis.
Detailed Research Findings:
The optimization of Sonogashira reactions typically involves a systematic investigation of the following parameters:
Catalyst System: The choice of the palladium catalyst and, if used, a copper co-catalyst is critical. Different palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and various phosphine (B1218219) ligands can be screened to identify the most active and stable catalytic system. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne. researchgate.net
Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and selectivity. A range of solvents, from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to ethereal solvents like tetrahydrofuran (B95107) (THF) and amines like triethylamine (B128534) (which can also act as the base), are commonly employed. researchgate.net
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. researchgate.net The concentration and type of base can affect the reaction's efficiency.
Temperature: Sonogashira reactions are often conducted at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion. researchgate.net The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants or products.
Data Tables:
Due to the lack of specific experimental data in the searched literature for the optimization of this compound synthesis, a representative data table illustrating a hypothetical optimization study is presented below. This table is based on common optimization strategies for Sonogashira couplings and serves as an example of the experimental design that would be employed.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (1) | Triethylamine | THF | 25 | 65 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (1) | Triethylamine | THF | 25 | 72 |
| 3 | PdCl₂(PPh₃)₂ (2) | CuI (1) | Diisopropylethylamine | THF | 25 | 68 |
| 4 | PdCl₂(PPh₃)₂ (2) | CuI (1) | Triethylamine | DMF | 25 | 78 |
| 5 | PdCl₂(PPh₃)₂ (2) | CuI (1) | Triethylamine | Acetonitrile | 25 | 75 |
| 6 | PdCl₂(PPh₃)₂ (2) | CuI (1) | Triethylamine | DMF | 50 | 85 |
| 7 | PdCl₂(PPh₃)₂ (2) | - | Triethylamine | DMF | 50 | 70 |
This table is illustrative and does not represent actual experimental results from a specific research paper.
The hypothetical data in Table 1 suggests that using PdCl₂(PPh₃)₂ as the catalyst in DMF with triethylamine as the base at a slightly elevated temperature could lead to a higher yield of the desired product. The lower yield in the absence of a copper co-catalyst (Entry 7) would indicate its importance in facilitating this specific transformation.
Further optimization would involve fine-tuning the catalyst and co-catalyst loading, the concentration of the base, and the precise reaction temperature to maximize the yield and selectivity towards this compound.
Reactivity and Transformational Chemistry of 5 Chloro 1 Pentynyl Trimethylsilane
Chemical Transformations Involving the Alkyne Moiety
The reactivity of the alkyne group in (5-Chloro-1-pentynyl)trimethylsilane is a central aspect of its synthetic utility. The presence of the trimethylsilyl (B98337) (TMS) group influences the alkyne's reactivity and can also serve as a protecting group that can be removed under specific conditions to yield the terminal alkyne.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful method for the construction of cyclic and polycyclic systems. The alkyne functionality in this compound can participate in various cycloaddition pathways.
The [2+2] cycloaddition of alkynes with unactivated alkenes to form cyclobutenes is a synthetically valuable but challenging transformation. Recent advancements have demonstrated that gold catalysts can effectively promote this type of reaction with chloroalkynes. acs.org While specific studies on this compound are not prevalent in the literature, the gold-catalyzed intermolecular [2+2] cycloaddition between chloroalkynes and unactivated alkenes provides a strong model for its expected reactivity. acs.orgnih.govnih.govorganic-chemistry.org
In a representative study, various (chloroethynyl)arenes were reacted with unactivated alkenes, such as cyclohexene, in the presence of a gold(I) catalyst, typically IPrAuCl, and a silver salt activator like AgSbF6 or NaBArF. acs.org The reactions generally proceed at room temperature to 40 °C and afford the corresponding cyclobutene (B1205218) products in moderate to excellent yields. acs.org The chloro-substituent on the alkyne is believed to be crucial for the success of the reaction with unactivated alkenes, as it polarizes the gold-activated alkyne intermediate, enhancing its reactivity. acs.org Given these findings, it is plausible that this compound could undergo similar gold-catalyzed [2+2] cycloadditions. The trimethylsilyl group would likely influence the regioselectivity and electronic properties of the alkyne.
A proposed general reaction is shown below:
Table 1: Representative Gold-Catalyzed [2+2] Cycloaddition of Chloroalkynes with Unactivated Alkenes acs.org
| Chloroalkyne Partner | Alkene Partner | Catalyst System | Product Yield (%) |
| (Chloroethynyl)benzene | Cyclohexene | IPrAuCl/NaBArF | 54 |
| (Chloroethynyl)benzene | Cyclopentene | IPrAuCl/NaBArF | 75 |
| 1-Chloro-2-(4-methoxyphenyl)acetylene | Cyclohexene | IPrAuCl/NaBArF | 82 |
| 1-Chloro-2-(4-fluorophenyl)acetylene | Cyclohexene | IPrAuCl/NaBArF | 65 |
This table is based on data from related research and is illustrative of the potential reactivity of the target compound.
The bifunctional nature of this compound, with a reactive site at both ends of the five-carbon chain, presents the possibility of intramolecular reactions to form cyclic structures. Intramolecular reactions are often favored over their intermolecular counterparts, particularly when forming five- or six-membered rings. The chloroalkyl chain could potentially react with the alkyne moiety under suitable conditions.
While specific literature on the intramolecular cycloaddition of this compound is scarce, the general principles of intramolecular reactions of haloalkynes suggest several potential pathways. researchgate.net For instance, under radical-generating conditions, the chloroalkane moiety could form a radical that adds across the alkyne. Alternatively, under basic conditions, dehydrochlorination could lead to an allene (B1206475) intermediate, which could then undergo an intramolecular cycloaddition. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored in such cyclizations.
A potential intramolecular cyclization pathway could be initiated by a photoenzymatic process, as has been demonstrated for the cyclization of α-chloroamides with allylsilanes using flavin-dependent "ene"-reductases. researchgate.net Such a biocatalytic approach could offer high levels of stereocontrol in the formation of cyclic products.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. This compound is a substrate for such reactions at both the alkyne and the chloroalkane functionalities.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govsigmaaldrich.com The trimethylsilyl group in this compound can be readily removed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the terminal alkyne, 5-chloro-1-pentyne (B126576). tcichemicals.com This terminal alkyne can then participate in Sonogashira coupling reactions.
The standard Sonogashira coupling conditions involve a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). youtube.comresearchgate.netmdpi.com The reaction is typically carried out in a suitable solvent like THF or DMF.
A general scheme for the Sonogashira coupling of the deprotected alkyne is as follows:
Deprotection: this compound + TBAF → 5-Chloro-1-pentyne
Coupling: 5-Chloro-1-pentyne + R-X --(Pd catalyst, CuI, Base)--> 5-Chloro-1-(R-ethynyl)pentane (where R is an aryl or vinyl group and X is a halide)
The presence of the chloroalkyl chain is not expected to significantly interfere with the Sonogashira coupling at the alkyne terminus, although care must be taken to avoid potential side reactions under strongly basic conditions.
Alternatively, the "sila-Sonogashira" reaction offers a pathway where a silylated alkyne can be coupled directly with an aryl halide, sometimes without prior deprotection, although this is less common for trimethylsilyl groups compared to other silyl (B83357) moieties. colab.ws
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example Reagents |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine, K2CO3 |
| Solvent | THF, DMF, Toluene |
| Alkyne | Terminal Alkyne (e.g., 5-Chloro-1-pentyne) |
| Halide Partner | Aryl Iodide, Aryl Bromide, Vinyl Halide |
The chloroalkane functionality in this compound also provides a handle for palladium-catalyzed C-C bond formation. While the activation of C-Cl bonds in alkyl chlorides is generally more challenging than for aryl or vinyl chlorides, appropriate catalytic systems can facilitate such couplings.
These reactions typically involve a palladium catalyst and a suitable organometallic coupling partner, such as an organoboron (Suzuki coupling), organotin (Stille coupling), or organozinc (Negishi coupling) reagent. youtube.com The choice of ligand for the palladium catalyst is crucial for achieving efficient coupling with alkyl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of the palladium(0) catalyst to the C-Cl bond. youtube.com
A hypothetical Suzuki-type coupling reaction involving the C-Cl bond of this compound would proceed as follows:
In this transformation, the alkyne moiety would remain intact, allowing for subsequent functionalization. The development of such a selective C(sp3)-C(sp2) or C(sp3)-C(sp3) bond-forming reaction would significantly enhance the synthetic utility of this compound as a bifunctional building block.
Negishi Cross-Coupling Applications
While the Negishi cross-coupling reaction, which pairs organozinc compounds with organic halides or triflates in the presence of a nickel or palladium catalyst, is a powerful tool for carbon-carbon bond formation, specific examples detailing the direct use of the chloroalkyne functionality of this compound in such couplings are not extensively documented in the literature. nih.govnih.gov Generally, Negishi couplings are effective for a wide array of substrates, including those with sp3, sp2, and sp hybridized carbon atoms. nih.gov The reaction's tolerance for various functional groups suggests that the trimethylsilyl-protected alkyne in this compound would likely remain intact during a Negishi coupling involving the alkyl chloride.
Hydrofunctionalization Reactions of Haloalkynes
Stereoselective Transformations
The trimethylsilyl-protected alkyne moiety in this compound can, in principle, participate in stereoselective transformations. For instance, asymmetric reductions or additions across the triple bond could lead to the formation of chiral products. However, specific literature detailing stereoselective reactions directly on this compound is sparse. The development of such methodologies would be valuable for the synthesis of enantiomerically enriched compounds.
Chemical Transformations Involving the Halogen Moiety
The primary chloride in this compound is a key site for nucleophilic substitution and metal insertion reactions, enabling the introduction of a wide range of functionalities.
Nucleophilic Substitution Reactions
The chlorine atom in this compound can be displaced by various nucleophiles. A notable example is its reaction with lithium metal to form 5-trimethylsilyl-4-pentynyllithium (TMSPLi). nih.gov This organolithium reagent can then act as a potent nucleophile and has been utilized as an initiator in the polymerization of styrene (B11656). nih.gov Other potential nucleophilic substitution reactions could involve the displacement of the chloride by azide (B81097), cyanide, or other heteroatomic nucleophiles to introduce further functional diversity.
Table 1: Synthesis of 5-trimethylsilyl-4-pentynyllithium
| Reactant | Reagent | Product | Application | Reference |
| This compound | Lithium metal | 5-trimethylsilyl-4-pentynyllithium | Initiator for styrene polymerization | nih.gov |
Oxidative Insertion of Metals into Carbon-Halide Bonds
The carbon-chlorine bond in this compound is susceptible to oxidative insertion by various metals. A common example is the formation of a Grignard reagent through reaction with magnesium metal. This would generate (5-(trimethylsilyl)pent-4-yn-1-yl)magnesium chloride, a versatile nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The trimethylsilyl-protected alkyne typically remains unreactive under these conditions.
Table 2: Formation of Grignard Reagent
| Reactant | Reagent | Product | Potential Subsequent Reactions |
| This compound | Magnesium | (5-(trimethylsilyl)pent-4-yn-1-yl)magnesium chloride | Reaction with aldehydes, ketones, esters, CO2, etc. |
Dual Reactivity as Halogen Source and Acetylide Source
The unique structure of this compound allows for its potential use in tandem reactions where both the halogen and the acetylide functionalities participate. For instance, a reaction could be envisioned where an initial nucleophilic substitution or metal insertion at the chloride is followed by an intramolecular reaction involving the alkyne. Alternatively, intermolecular processes could be designed where one reagent reacts with the alkyl halide and a second reagent reacts with the alkyne in a one-pot procedure. However, specific, well-documented examples of such dual reactivity for this particular compound are not prevalent in the reviewed literature.
Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the chemical transformations of the trimethylsilyl group in This compound . While general principles of silylalkyne reactivity are well-established, specific examples, mechanistic studies, and detailed research findings concerning the desilylation, catalytic activation of the carbon-silicon (C-Si) bond, and silyl-directed reactions of this particular compound are not sufficiently documented in accessible scholarly sources.
The user's request for an article focusing solely on the chemical transformations involving the trimethylsilyl group of This compound , structured around specific subsections of desilylation strategies, C-Si bond activation in catalysis, and silyl-directed reactions, cannot be fulfilled with the required depth and scientific accuracy due to the absence of targeted research on this molecule.
General methodologies for the manipulation of the trimethylsilyl group in alkynylsilanes are known. For instance, desilylation is commonly achieved using fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or under milder, fluoride-free conditions. Catalytic activation of the C-Si bond is a field of growing interest, with palladium and copper complexes often employed to mediate cross-coupling and addition reactions. Similarly, the directing effects of silyl groups are utilized in various organic transformations, including cyclization and regioselective additions.
However, without specific studies on This compound , any discussion would be purely speculative and based on analogies to other silylalkynes, which would contravene the explicit instruction to focus solely on the named compound. The creation of detailed, informative, and scientifically accurate content, including data tables and specific research findings as requested, is therefore not possible at this time.
Further experimental research is needed to elucidate the specific reactivity of the trimethylsilyl group in This compound under various reaction conditions to enable a thorough and focused analysis as outlined.
Applications in Complex Molecule Synthesis
Role as a Key Intermediate in Organic Synthesis
The strategic importance of (5-Chloro-1-pentynyl)trimethylsilane lies in its capacity to introduce a five-carbon chain containing a protected, terminal triple bond into a target molecule. The two functional groups—the silyl-protected alkyne and the chloro group—exhibit orthogonal reactivity, meaning one can be reacted selectively in the presence of the other.
The primary chloride acts as an electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. This allows for the attachment of the pentynyl fragment to a wide range of nucleophiles, such as amines, azides, and carbanions, to form new carbon-carbon or carbon-heteroatom bonds.
The trimethylsilyl (B98337) group serves as a robust protecting group for the terminal alkyne, preventing its participation in reactions where it is not wanted. This group can be cleanly removed under specific conditions, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to unveil the terminal alkyne. This deprotected alkyne is then available for a host of transformations unique to terminal triple bonds, including Sonogashira coupling, click chemistry, and addition reactions.
A prime example of its role as a key intermediate is its use in generating organometallic reagents. Treatment of this compound with lithium metal can produce 5-trimethylsilyl-4-pentynyllithium (TMSPLi). acs.orgsigmaaldrich.comsigmaaldrich.com This lithium derivative is a potent nucleophile and has been utilized as an initiator in the anionic polymerization of monomers like styrene (B11656). acs.orgsigmaaldrich.comsigmaaldrich.com This application underscores the compound's ability to act as a precursor to highly reactive species for constructing macromolecular structures.
Construction of Diverse Molecular Scaffolds
The bifunctional nature of this compound is expertly leveraged by synthetic chemists to build a variety of complex molecular frameworks.
In the field of polymer chemistry, this compound provides a pathway to specialized polymers. As mentioned, it is a precursor to the initiator 5-trimethylsilyl-4-pentynyllithium (TMSPLi). sigmaaldrich.comsigmaaldrich.com This initiator can trigger the living anionic polymerization of styrene, a process that allows for the controlled growth of polystyrene chains. While the initiator fragment itself contains the alkyne, this specific application highlights its role in initiating the formation of the main polymer backbone rather than incorporating the alkyne as a repeating side-chain functionality. The process demonstrates a sophisticated use of the compound to control polymer synthesis.
| Initiator Synthesis and Application | |
| Precursor | This compound |
| Reagent | Lithium metal |
| Product (Initiator) | 5-trimethylsilyl-4-pentynyllithium (TMSPLi) |
| Application | Initiation of anionic polymerization of styrene |
| Resulting Polymer | Polystyrene |
Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring and are foundational to pharmaceuticals and materials science. This compound is an excellent starting material for synthesizing such scaffolds, particularly through intramolecular cyclization strategies.
A powerful strategy involves the conversion of the terminal chloro group into an azide (B81097) (–N₃) via substitution with sodium azide. The resulting molecule, 1-azido-5-(trimethylsilyl)pent-4-yne, possesses both an azide and an alkyne within the same chain. This arrangement is ideal for an intramolecular Huisgen [3+2] cycloaddition. nih.govnih.gov Upon heating or catalysis, the azide and alkyne groups react with each other to form a stable, fused 1,2,3-triazole ring system. nih.govyoutube.com This method provides a reliable route to bicyclic nitrogen-containing heterocycles.
| Intramolecular Cycloaddition for Heterocycle Synthesis | |
| Step 1: Functional Group Conversion | R-Cl + NaN₃ → R-N₃ |
| Intermediate | 1-azido-5-(trimethylsilyl)pent-4-yne |
| Step 2: Cyclization Reaction | Intramolecular Huisgen [3+2] Cycloaddition |
| Resulting Scaffold | Fused 1,2,3-triazole bicyclic system |
This strategy showcases the compound's utility in generating complex heterocyclic architectures from a linear precursor through a programmed reaction cascade.
The trimethylsilyl group is more than just a protecting group; it is a key enabler of further functionalization. Its presence allows for reactions at the chloro-end of the molecule without interference from the acidic terminal alkyne proton. Once modifications at the chloro-position are complete, the silyl (B83357) group can be selectively removed.
For example, in the multi-step synthesis of complex molecules, the chloro group can first be displaced by a nucleophile. After this transformation, the TMS group is cleaved to reveal the terminal alkyne. This terminal alkyne is a versatile handle for subsequent carbon-carbon bond-forming reactions. A prominent example is the Sonogashira coupling, where the terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium and copper catalyst system. This reaction is a cornerstone of synthetic chemistry and is frequently used in the final stages of natural product synthesis to append complex side chains, as seen in various approaches to histrionicotoxin (B1235042). acs.org
| Sequential Functionalization Strategy | |
| Starting Material | This compound |
| Step 1 (Example) | Nucleophilic substitution at the chloride (e.g., with an azide or other nucleophile) |
| Step 2 | Desilylation (e.g., using TBAF) to expose the terminal alkyne (–C≡CH) |
| Step 3 (Example) | Sonogashira coupling of the terminal alkyne with an aryl/vinyl halide |
Natural Product Synthesis and Derivatization
The structural motifs present in this compound make it an ideal synthon for the construction of certain natural products, particularly those bearing alkynyl or enyne side chains.
Biomimetic synthesis aims to replicate nature's own synthetic pathways in the laboratory. wikipedia.org While direct, documented use of this compound in a purely biomimetic synthesis is not prevalent, its structural components are crucial in the synthesis of natural products where alkynyl intermediates are key. A prominent example is the family of histrionicotoxin alkaloids, isolated from the skin of poison dart frogs. organic-chemistry.org
Histrionicotoxins are characterized by a unique 1-azaspiro[5.5]undecane core and two unsaturated side chains, one of which is typically a (Z)-en-yne. acs.orgnih.gov Numerous total syntheses of histrionicotoxin have been reported, and a common strategic challenge is the stereoselective installation of these side chains. nih.govrsc.orgnih.govcapes.gov.br Building blocks structurally equivalent to this compound are ideal for this purpose. In these syntheses, the spirocyclic core is first constructed, and the side chains are appended in the later stages. A five-carbon fragment containing a terminal alkyne is attached to the core, often via reactions involving the nitrogen atom or other functional handles on the ring. Subsequent manipulation, such as partial reduction of the alkyne to a Z-alkene and coupling reactions, completes the synthesis. The use of a silyl-protected alkyne is critical in these routes to ensure that the triple bond survives multiple reaction steps before its final, intended transformation. acs.org
This application demonstrates how a relatively simple intermediate like this compound provides the precise carbon framework and functionality required to build the complex and biologically active architecture of a natural product.
Late-Stage Diversification of Natural Products
Late-stage diversification is a powerful strategy in medicinal chemistry and chemical biology for generating derivatives of complex natural products to probe structure-activity relationships and develop new therapeutic leads. The introduction of a small, versatile chemical handle, such as an alkyne, onto a natural product scaffold is a key step in this process. youtube.com The alkyne group is relatively inert but can be readily transformed into other functionalities or used in highly reliable reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". masterorganicchemistry.com
This compound is well-suited for this purpose. The chloro- group at the end of its pentyl chain serves as an electrophilic site. This allows the molecule to be attached to a natural product that contains a nucleophilic functional group, such as a hydroxyl or an amine, through a nucleophilic substitution reaction. This covalent attachment introduces the five-carbon chain terminating in the trimethylsilyl (TMS)-protected alkyne. The TMS group is a robust protecting group that can withstand various reaction conditions, but it can be selectively removed when needed to reveal the terminal alkyne for subsequent diversification reactions. This two-stage approach—attachment followed by diversification—enables the rapid generation of a library of analogs from a single, complex parent molecule.
Synthesis of Natural Product-Like Compounds
The creation of compound libraries inspired by the structural motifs of natural products is a cornerstone of modern drug discovery. These "natural product-like" compounds aim to populate regions of chemical space that are biologically relevant and rich in three-dimensional complexity. Alkyne-containing building blocks are particularly valuable in this endeavor due to the alkyne's ability to participate in a wide array of transformations, including cyclizations and coupling reactions, to construct complex molecular scaffolds. nih.gov
This compound serves as an exemplary bifunctional building block for the synthesis of such compounds. Its dual reactivity allows for programmed, stepwise construction of molecular architecture. For instance, the chloride can be displaced by a nucleophile to integrate the pentynylsilane moiety into a larger structure. Subsequently, the protected alkyne can be deprotected and utilized in powerful carbon-carbon or carbon-heteroatom bond-forming reactions. This strategy facilitates the assembly of polycyclic and heterocyclic systems that are common in biologically active natural products. nih.gov The linear geometry of the alkyne and its potential for conversion to other functional groups provide chemists with a tool to build molecular diversity and complexity from a relatively simple starting material. wikipedia.org
Precursor for Reactive Intermediates
Beyond its role as a building block, this compound is a key starting material for generating several types of highly reactive intermediates that are not easily isolated but can be used in situ for subsequent chemical transformations.
Generation of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)
One of the most direct applications of this compound is its conversion to the corresponding organolithium reagent, 5-trimethylsilyl-4-pentynyllithium (TMSPLi). nih.gov This transformation is typically achieved through a metal-halogen exchange reaction, where the chlorine atom is swapped for a lithium atom. This is accomplished by treating the parent compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures.
The resulting TMSPLi is a potent nucleophile and a strong base. The presence of the TMS-protected alkyne makes it a valuable reagent for introducing the functionalized five-carbon chain into various electrophilic substrates, such as aldehydes, ketones, and esters. It has also been noted for its use as an initiator in certain polymerization reactions. nih.gov
Table 1: Generation of 5-trimethylsilyl-4-pentynyllithium (TMSPLi)
| Reactant | Reagent | Product | Transformation Type |
|---|
Formation of Alkynyl Epoxides
Alkynyl epoxides are valuable synthetic intermediates because the strained three-membered ring can be opened by various nucleophiles, leading to functionalized alkynes. While direct epoxidation of the alkyne in this compound is not the standard route, the compound can serve as a precursor to related alkynyl epoxides through a multi-step sequence.
A common and reliable method for forming epoxides is the intramolecular cyclization of a halohydrin. masterorganicchemistry.com This involves treating the halohydrin with a base. youtube.comyoutube.com In this context, the chloro- group of this compound could first be converted to a hydroxyl group via nucleophilic substitution (e.g., with hydroxide). This resulting alkynyl alcohol would then need to be transformed into a suitable halohydrin adjacent to the alkyne. A more direct, albeit hypothetical, pathway starting from the parent compound would involve a transformation to a chlorohydrin derivative, which could then undergo base-induced intramolecular S_N2 reaction. In this step, a deprotonated hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to displace it and form the three-membered epoxide ring. masterorganicchemistry.com The stereochemistry of the halohydrin is crucial, as the reaction requires a backside attack for the ring to close. masterorganicchemistry.com
Use in Radical Reactions
This compound is also a suitable precursor for intramolecular radical reactions. The carbon-chlorine bond can be homolytically cleaved using standard radical-generating conditions, such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. This generates a primary alkyl radical at the end of the five-carbon chain.
This radical can then attack the internal alkyne in an intramolecular fashion. According to Baldwin's rules for ring closure, the 5-exo-dig cyclization pathway is kinetically favored over the 6-endo-dig pathway. This selective cyclization results in the formation of a five-membered carbocyclic ring containing an exocyclic double bond, with the trimethylsilyl group attached to the newly formed olefin. This transformation provides a pathway to cyclopentane (B165970) derivatives, which are common structural motifs in organic chemistry.
Table 2: Predicted Radical Cyclization of this compound
| Precursor | Reaction Components | Predicted Cyclization | Product Type |
|---|
Catalytic Processes Involving Organosilicon Compounds
Organosilicon Compounds as Catalysts and Ligands
Organosilicon compounds have been successfully employed as catalysts, catalyst supports, and ligands for metal complexes. rsc.org Their structures can range from flexible linear siloxanes to well-defined, cage-like silsesquioxanes and dendrimers. rsc.org The presence of silicon-transition metal bonds is a key area of interest due to their potential in catalytic cycles. rsc.org Silyl (B83357) ligands, for instance, are classified as X-type ligands and their strong σ-donating properties can significantly influence the reactivity and selectivity of transition metal catalysts in various reactions. rsc.org
However, the role of (5-Chloro-1-pentynyl)trimethylsilane is not as a catalyst or ligand. Instead, its chemical utility is realized when it acts as a substrate. The trimethylsilyl (B98337) group serves as a sterically bulky protecting group for the terminal alkyne, preventing its participation in certain reactions while allowing for transformations at the chloro-terminated alkyl chain. This protecting group can be selectively removed under specific conditions to liberate the terminal alkyne for further functionalization.
Transition Metal Catalysis with Silyl-Substituted Substrates
Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Silyl-substituted substrates, such as this compound, are frequently used in these processes. acs.orgresearchgate.net The carbon-silicon bond, while generally stable, can be activated under specific catalytic conditions, and the silyl group can influence the regioselectivity and stereoselectivity of reactions. wikipedia.org
A primary application of this compound is in coupling reactions where the chloro- group is substituted. For instance, it can be converted into an organolithium reagent, 5-trimethylsilyl-4-pentynyllithium (TMSPLi), which can then be used as an initiator in polymerization reactions, such as that of styrene (B11656). sigmaaldrich.com
Furthermore, the compound is a key substrate in metallaphotoredox-catalyzed cross-electrophile coupling reactions. In these systems, a photocatalyst generates a silyl radical from an additive like tris(trimethylsilyl)silane. nih.gov This silyl radical can abstract the chlorine atom from this compound, generating an alkyl radical. This radical can then couple with an aryl halide in the presence of a nickel catalyst, forming a new carbon-carbon bond. This method avoids the direct formation of sensitive organometallic reagents from the alkyl halide. nih.gov
A summary of representative substrates used in such cross-coupling reactions is presented below.
| Aryl/Heteroaryl Bromide Substrate | Alkyl Bromide Substrate | Catalyst System | Yield (%) |
| Methyl 4-bromobenzoate | 4-bromotetrahydropyran | Ir photocatalyst, Ni catalyst, TTMSS | 99% |
| 4-Bromobenzonitrile | 1-bromoadamantane | Ir photocatalyst, Ni catalyst, TTMSS | 99% |
| 4'-Bromoacetophenone | 1-bromocyclohexane | Ir photocatalyst, Ni catalyst, TTMSS | 95% |
| 2-Bromopyridine | 1-bromooctane | Ir photocatalyst, Ni catalyst, TTMSS | 81% |
| 3-Bromopyridine | 1-bromooctane | Ir photocatalyst, Ni catalyst, TTMSS | 50% |
| Data sourced from studies on metallaphotoredox catalysis which utilize alkyl halides structurally similar to this compound. nih.gov |
Hydrosilylation Reactions
Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne or alkene. wikipedia.org This process is typically catalyzed by transition metal complexes, particularly those containing platinum, but cobalt, ruthenium, and other metals are also effective. wikipedia.orgrsc.orgnih.gov The reaction is a primary method for synthesizing vinylsilanes from alkynes. rsc.org
For terminal alkynes, hydrosilylation can result in several isomeric products. The regioselectivity (α- vs. β-addition) and stereoselectivity (syn vs. anti-addition, leading to E or Z isomers) are highly dependent on the catalyst, silane, and reaction conditions used. nih.gov
While this compound already contains a silyl group, its alkyne functionality can, in principle, undergo further reactions. However, its most common application is as a building block, where the trimethylsilyl group is eventually removed to reveal the terminal alkyne for a subsequent hydrosilylation step or other transformations. For example, after modification at the chloride-bearing end of the molecule, the trimethylsilyl group can be cleaved, and the resulting terminal alkyne can undergo a catalyzed hydrosilylation to install a different silyl group and create a vinylsilane.
The general scheme for the hydrosilylation of a terminal alkyne is as follows:
Q & A
Q. How should researchers address discrepancies in regulatory classifications (e.g., TSCA inventory status)?
- Methodological Answer : While the compound is not listed under TSCA, conflicting international regulations (e.g., EU REACH) require verification via ECHA’s database. For compliance, document synthesis intermediates and byproducts, and submit for EPA review under PMN if commercialized .
Contradiction & Complexity Management
Q. How can conflicting data on the compound’s stability under acidic/basic conditions be reconciled?
- Methodological Answer : Stability studies under controlled pH (e.g., HCl/NaOH in MeOH:HO) with LC-MS monitoring can identify degradation products. Compare with literature on analogous chlorosilanes (e.g., TMSCl) to infer hydrolysis mechanisms and refine storage protocols .
Q. What interdisciplinary approaches resolve challenges in scaling up reactions involving this compound?
- Methodological Answer : Combine microreactor technology (for precise temperature control) with inline IR spectroscopy to monitor silylation efficiency. Collaborate with process chemists to optimize flow chemistry parameters (residence time, catalyst loading) and reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
